molecular formula C21H12N2O7 B6114257 2-[4-(4-nitrophenoxy)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid

2-[4-(4-nitrophenoxy)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid

Cat. No. B6114257
M. Wt: 404.3 g/mol
InChI Key: QNLRDTWLIGVDRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(4-nitrophenoxy)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid is a chemical compound that belongs to the class of isoindolinecarboxylic acids. It is also known as NPD-0414 and has been studied extensively for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 2-[4-(4-nitrophenoxy)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid is not fully understood. However, it has been reported to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It has also been reported to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
2-[4-(4-nitrophenoxy)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid has been reported to have several biochemical and physiological effects. It has been reported to reduce the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It has also been reported to decrease the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Additionally, it has been reported to inhibit the proliferation and migration of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[4-(4-nitrophenoxy)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid in lab experiments is its potential as a lead compound for the development of new drugs. It has also been reported to have low toxicity and good solubility in water. However, one of the limitations is its limited availability and high cost, which may hinder its use in large-scale experiments.

Future Directions

There are several future directions for the research on 2-[4-(4-nitrophenoxy)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid. One direction is to investigate its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study its mechanism of action in more detail to better understand its anti-inflammatory and anti-cancer properties. Additionally, it may be useful to explore the synthesis of analogs of 2-[4-(4-nitrophenoxy)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid to improve its potency and selectivity.

Synthesis Methods

The synthesis of 2-[4-(4-nitrophenoxy)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid involves the reaction between 4-nitrophenol and 4-(chloromethyl)phenyl isocyanate in the presence of a base. The resulting intermediate is then treated with phthalic anhydride to obtain the final product. This method has been reported in the literature and can be scaled up for industrial production.

Scientific Research Applications

2-[4-(4-nitrophenoxy)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid has been studied for its potential applications in scientific research. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, it has been studied for its potential application in the development of new drugs for various diseases.

properties

IUPAC Name

2-[4-(4-nitrophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12N2O7/c24-19-17-10-1-12(21(26)27)11-18(17)20(25)22(19)13-2-6-15(7-3-13)30-16-8-4-14(5-9-16)23(28)29/h1-11H,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLRDTWLIGVDRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)OC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.